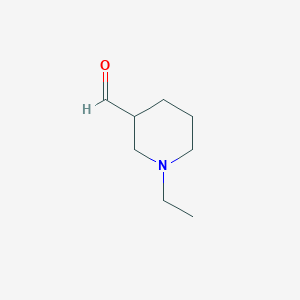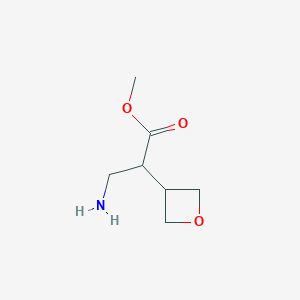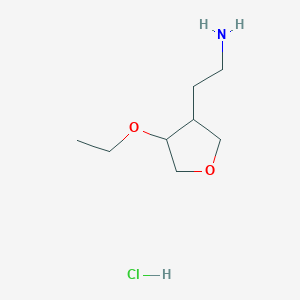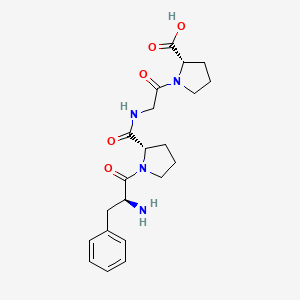
L-Proline, L-phenylalanyl-L-prolylglycyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Phenylalanyl-L-prolylglycyl-L-proline is a synthetic peptide composed of four amino acids: L-phenylalanine, L-proline, glycine, and L-proline. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. It is a dipeptide that plays a significant role in biological processes and has been studied for its potential therapeutic benefits.
准备方法
Synthetic Routes and Reaction Conditions
L-Phenylalanyl-L-prolylglycyl-L-proline is typically synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, L-phenylalanine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-proline, is coupled to the growing peptide chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).
Repetition: Steps 2 and 3 are repeated for glycine and the final L-proline.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of L-Phenylalanyl-L-prolylglycyl-L-proline may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on the desired scale and purity of the final product. Industrial production often requires optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and minimize impurities.
化学反应分析
Types of Reactions
L-Phenylalanyl-L-prolylglycyl-L-proline can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if any.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid substitution can be achieved using standard peptide synthesis reagents such as DIC or EDC.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide-linked peptides, while reduction will yield the original peptide with free thiol groups.
科学研究应用
L-Phenylalanyl-L-prolylglycyl-L-proline has a wide range of scientific research applications:
Chemistry: It is used as a model compound in peptide synthesis studies and to investigate peptide bond formation and cleavage.
Biology: The peptide is studied for its role in protein folding and stability, as well as its interactions with other biomolecules.
Medicine: Research has explored its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.
Industry: The peptide is used in the development of peptide-based drugs and as a component in various biochemical assays.
作用机制
The mechanism of action of L-Phenylalanyl-L-prolylglycyl-L-proline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the following mechanisms:
Neuroprotection: The peptide may enhance the expression of brain-derived neurotrophic factor (BDNF), promoting neuronal growth and survival.
Anti-inflammatory: It may inhibit the activity of pro-inflammatory enzymes and cytokines, reducing inflammation.
Protein Folding: The peptide can assist in the proper folding of proteins, preventing misfolding and aggregation.
相似化合物的比较
L-Phenylalanyl-L-prolylglycyl-L-proline can be compared to other similar peptides, such as:
Semax: A synthetic peptide with neuroprotective and nootropic properties.
Glycyl-L-prolyl-L-glutamate: A peptide studied for its potential in treating neurodegenerative diseases.
L-Phenylalanyl-L-prolylglycyl-L-proline is unique due to its specific amino acid sequence and the resulting biological activities. Its combination of L-phenylalanine, L-proline, glycine, and L-proline provides distinct properties that differentiate it from other peptides.
属性
CAS 编号 |
288851-12-7 |
|---|---|
分子式 |
C21H28N4O5 |
分子量 |
416.5 g/mol |
IUPAC 名称 |
(2S)-1-[2-[[(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H28N4O5/c22-15(12-14-6-2-1-3-7-14)20(28)25-11-4-8-16(25)19(27)23-13-18(26)24-10-5-9-17(24)21(29)30/h1-3,6-7,15-17H,4-5,8-13,22H2,(H,23,27)(H,29,30)/t15-,16-,17-/m0/s1 |
InChI 键 |
VGRZMQNWXMXCAO-ULQDDVLXSA-N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)N)C(=O)O |
规范 SMILES |
C1CC(N(C1)C(=O)CNC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



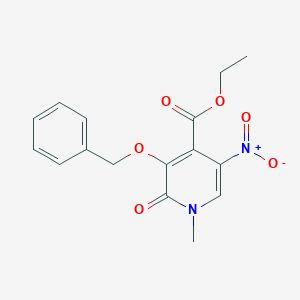
![1-Isopropyl-4-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B13333608.png)
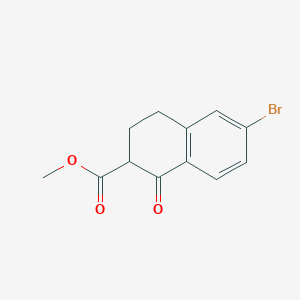
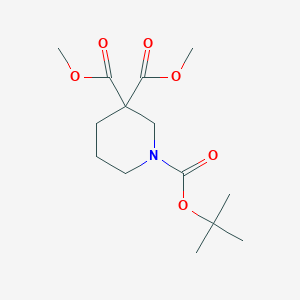
![1-Isopropyl-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13333615.png)
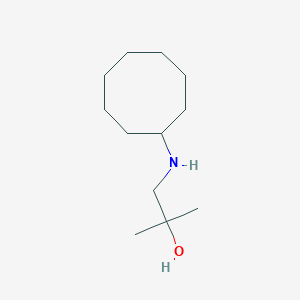


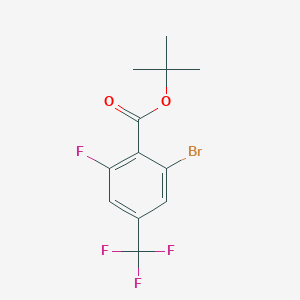
![2-{[(3-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol](/img/structure/B13333657.png)
